molecular formula C18H20N2O2S B2779234 N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 868377-93-9

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide

Cat. No.: B2779234
CAS No.: 868377-93-9
M. Wt: 328.43
InChI Key: QFUDKRLCKXAZJL-HNENSFHCSA-N
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Description

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide: is a chemical compound with the molecular formula C18H20N2O2S and a molecular weight of 328.43. This compound has gained significant attention in scientific research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves multiple steps. The starting materials typically include 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole and cyclohexanecarboxylic acid. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide: Similar structure with a methyl group on the benzamide moiety.

    3-methoxy-4-(prop-2-ynyl)benzaldehyde: Similar structure but lacks the benzothiazole and cyclohexanecarboxamide moieties.

Uniqueness

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications, particularly in cancer treatment, set it apart from similar compounds.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-12-20-16-14(22-2)10-7-11-15(16)23-18(20)19-17(21)13-8-5-4-6-9-13/h1,7,10-11,13H,4-6,8-9,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUDKRLCKXAZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3CCCCC3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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